Nitrate trihydrate
Description
Overview of Hydrated Metal Salts and Their Significance
Hydrated salts are crystalline salt compounds that have a specific number of water molecules incorporated into their crystal lattice structure. aakash.ac.insavemyexams.com This water, known as water of crystallization or water of hydration, is chemically bound to the salt but can often be removed by heating, which would result in an anhydrous salt. aakash.ac.insavemyexams.com The interaction between the metal cation and the polar water molecules is a form of ion-dipole interaction. aakash.ac.in
The significance of hydrated metal salts is vast, spanning various fields of chemistry and industry. They are often crucial as precursors in the synthesis of other compounds, including high-purity materials, catalysts, and nanoscale materials like nanoparticles and nanopowders. americanelements.com The presence of water of hydration can influence the crystal structure, color, and stability of the compound. For instance, the color change in cobalt(II) chloride from blue (anhydrous) to red (hydrated) is a well-known indicator of water presence. wikipedia.org
Understanding the structure of hydrated metal ions in both solid-state and aqueous solutions is fundamental to comprehending their chemical behavior and reactivity. mdpi.com While solid-state structures are often determined by X-ray crystallography, it's important to note that the coordination in an aqueous solution can differ. mdpi.com
Classification and Nomenclature of Nitrate (B79036) Hydrates in Inorganic Chemistry
In inorganic chemistry, hydrates are classified based on the number of water molecules per formula unit of the salt. wikipedia.org This is indicated by a numerical prefix of Greek origin followed by "-hydrate". wikipedia.orgbccampus.ca For example, a salt with one water molecule is a monohydrate, one with three is a trihydrate, and one with six is a hexahydrate. wikipedia.org
The nomenclature for hydrated salts, as recommended by the International Union of Pure and Applied Chemistry (IUPAC), involves stating the name of the ionic compound followed by the numerical prefix and the word "hydrate". bccampus.cawikipedia.org The formula is written with the salt's formula unit followed by a dot and then the number of water molecules. expii.comupo.es
For nitrate hydrates, the name of the metal cation is followed by "nitrate" and then the hydrate (B1144303) designation. For instance, Cu(NO₃)₂·3H₂O is named copper(II) nitrate trihydrate. sigmaaldrich.comsigmaaldrich.com The Roman numeral (II) indicates the +2 oxidation state of the copper ion. wikipedia.org Similarly, Sc(NO₃)₃·3H₂O is scandium(III) this compound. wikipedia.org
Fundamental Research Questions Pertaining to this compound Systems
Research into this compound systems addresses several fundamental questions. A key area of investigation is the determination of their crystal structures and how the water molecules and nitrate ions are coordinated to the central metal cation. This understanding is crucial for explaining the material's properties.
Another significant research question involves the thermal behavior and decomposition pathways of these compounds. researchgate.net For example, studies on the thermal decomposition of samarium nitrate hexahydrate show a complex process of dehydration and internal hydrolysis to form intermediate oxonitrates. researchgate.net The dehydration process itself is a subject of study, such as the transformation of uranyl nitrate hexahydrate to the trihydrate under ambient conditions, which involves both structural and morphological changes. spiedigitallibrary.orgacs.orgosti.gov
Furthermore, researchers are interested in the synthesis of specific hydrate forms and the conditions that favor their formation. The preparation of copper(II) this compound, for example, can be achieved by reacting copper oxide with nitric acid. cambridge.org The potential applications of these compounds as catalysts or precursors for other materials also drive much of the research. For instance, scandium nitrate has been explored as a catalyst in various chemical reactions and as a precursor for other scandium-based compounds. wikipedia.org
Detailed Research Findings on Specific Nitrate Trihydrates
Copper(II) this compound
Copper(II) nitrate is an inorganic compound that exists in several hydrated forms, with the trihydrate, Cu(NO₃)₂·3H₂O, being a common one. wikipedia.org It is a hygroscopic blue solid and is highly soluble in water. americanelements.comwikipedia.org The preparation of hydrated copper(II) nitrate can be achieved by treating copper metal or its oxide with nitric acid. wikipedia.org In an aqueous solution, it exists as the aqua complex [Cu(H₂O)₆]²⁺. wikipedia.org Research has shown that the dehydration of copper nitrate does not yield the anhydrous form but leads to decomposition and the formation of basic copper nitrate. cambridge.org
Scandium(III) this compound
Scandium(III) nitrate, Sc(NO₃)₃, is a white solid that is soluble in water and ethanol. wikipedia.org It is known to form several hydrates, including a trihydrate and a tetrahydrate, both of which crystallize in the monoclinic system. wikipedia.org The tetrahydrate can be prepared by the reaction of scandium hydroxide (B78521) with nitric acid. wikipedia.org Upon heating, the tetrahydrate transforms into other hydrated and oxynitrate forms. wikipedia.org Scandium nitrate has shown promise as a catalyst in organic synthesis and as a precursor for other scandium compounds. wikipedia.org
Uranyl this compound
Uranyl nitrate, UO₂(NO₃)₂, is a key compound in the nuclear fuel cycle and exists in several hydrated states, including the hexahydrate, trihydrate, and dihydrate. spiedigitallibrary.orgwikipedia.org The stability of these hydrates depends on relative humidity and temperature. spiedigitallibrary.orgacs.org The transformation from the lustrous lime-green crystals of the hexahydrate to the matte yellow-green of the trihydrate can occur under ambient conditions by flowing dry nitrogen gas over the sample. spiedigitallibrary.orgosti.gov This dehydration is a structural and morphological change, confirmed by techniques like X-ray diffraction and infrared spectroscopy. spiedigitallibrary.orgacs.orgosti.gov The trihydrate form has two inequivalent uranyl cation sites in its crystal structure. acs.org
Properties
CAS No. |
13444-83-2 |
|---|---|
Molecular Formula |
H7NO6 |
Molecular Weight |
117.06 g/mol |
IUPAC Name |
nitric acid;trihydrate |
InChI |
InChI=1S/HNO3.3H2O/c2-1(3)4;;;/h(H,2,3,4);3*1H2 |
InChI Key |
OSFGNZOUZOPXBL-UHFFFAOYSA-N |
Canonical SMILES |
[N+](=O)(O)[O-].O.O.O |
Origin of Product |
United States |
Synthetic Methodologies for Metal Nitrate Trihydrate Compounds
Direct Synthesis Approaches for Crystalline Trihydrates
Direct synthesis methods are fundamental to producing crystalline metal nitrate (B79036) trihydrates. These approaches often involve precipitation from solution or the reaction of metal oxides with nitric acid, leading to the formation of well-defined hydrated crystals.
Precipitation from Aqueous and Mixed Solvent Systems
Precipitation from aqueous or mixed solvent systems is a widely employed technique for the synthesis of metal nitrate trihydrates. This method relies on the principle of supersaturation, where the concentration of the metal nitrate in solution exceeds its solubility, leading to the formation of a solid crystalline product. The careful control of parameters such as temperature, pH, and solvent composition is crucial for obtaining crystals of desired size and purity.
A notable example of this method is the synthesis of zinc oxide (ZnO) nanoparticles through the direct precipitation of a precursor from an aqueous solution of zinc nitrate. researchgate.net In this process, an aqueous solution of a precipitating agent, such as ammonium (B1175870) carbonate, is added to a zinc nitrate solution, leading to the formation of an intermediate zinc-containing precipitate. researchgate.net Subsequent controlled heating of this precursor yields the final metal oxide nanoparticles. While the final product in this specific example is an oxide, the initial step involves the precipitation of a hydrated zinc nitrate-derived species.
| Metal | Precipitating Agent | Solvent System | Product |
| Zinc | Ammonium Carbonate | Aqueous | Zinc Hydroxy Carbonate (precursor) |
Reaction of Metal Oxides with Nitric Acid for Trihydrate Formation
The reaction of metal oxides with nitric acid represents a common and straightforward method for the preparation of metal nitrate solutions, from which trihydrates can be crystallized. wikipedia.org This approach is often preferred over the direct reaction of metals with nitric acid to avoid the formation of undesirable byproducts, such as ammonium nitrate. google.com The general reaction involves the dissolution of the metal oxide in nitric acid, followed by concentration and cooling to induce crystallization of the hydrated metal nitrate.
The reaction conditions, such as the concentration of nitric acid and the temperature, are critical parameters that influence the rate of dissolution and the subsequent crystallization process. google.comwikipedia.org For instance, the preparation of aqueous metal nitrate solutions by dissolving the corresponding metal in nitric acid is often carried out at elevated temperatures, ranging from 50°C to 180°C. google.com While this specific example uses the metal directly, the underlying principle of controlling temperature to facilitate the reaction and subsequent crystallization is also applicable when starting from metal oxides.
| Starting Material | Reagent | General Temperature Range (°C) | Product |
| Metal Oxide | Nitric Acid | 50 - 150 | Aqueous Metal Nitrate Solution |
Hydrothermal Synthesis Routes for Hydrated Nitrate Derivatives
Hydrothermal synthesis is a versatile method for producing crystalline materials from aqueous solutions under conditions of high temperature and pressure. This technique can be employed to synthesize hydrated metal nitrate derivatives with controlled morphologies and properties. The hydrothermal reduction of metal nitrates, for example, can lead to the formation of nanostructured spinels. researchgate.net
In a typical hydrothermal synthesis involving metal nitrates, the nitrate salt is dissolved in a suitable solvent, often with a reducing agent or other additives, and sealed in an autoclave. The autoclave is then heated to a specific temperature, allowing the reaction to proceed under autogenous pressure. The nature of the final product is highly dependent on parameters such as the reaction temperature, the ratio of the metal nitrate to other reactants, and the reaction time. researchgate.net For instance, the hydrothermal reduction of manganese nitrate with ethylene (B1197577) glycol yields different products depending on the temperature, with metal oxalates forming at temperatures up to 140°C and manganese oxides forming at higher temperatures. researchgate.net
| Metal Nitrate | Reducing Agent/Additive | Temperature Range (°C) | Resulting Product |
| Manganese Nitrate | Ethylene Glycol | Up to 140 | Metal Oxalates |
| Manganese Nitrate | Ethylene Glycol | 150 - 180 | Manganese Oxide (Mn3O4) |
| Cobalt Nitrate | Ethylene Glycol | 120 - 220 | Amorphous Cobalt Oxide (Co3O4) |
Preparation of Metal Nitrate Trihydrate Complexes with Organic Ligands
Metal nitrate trihydrates can serve as precursors for the synthesis of coordination complexes with a wide variety of organic ligands. These complexes often exhibit interesting structural, magnetic, and spectroscopic properties. The synthesis typically involves the reaction of the metal this compound with the desired organic ligand in a suitable solvent.
Examples of such complexes include those formed with Schiff bases, porphyrins, and dimethylated urea (B33335) isomers. mdpi.comresearchgate.netnih.gov The coordination mode of the nitrate ligand in these complexes can vary, being monodentate or bidentate, and is influenced by the nature of the metal ion and the steric and electronic properties of the organic ligand. nih.govnih.gov For instance, X-ray diffraction studies of a series of divalent metal nitrate complexes with a tris(1-isopropyl-4-tert-butylimidazolyl)phosphine ligand demonstrated that the coordination mode of the nitrate ligand is strongly dependent on the metal. nih.gov
| Metal Ion | Organic Ligand | Resulting Complex |
| Iron(III) | N,N'-dimethylurea | [Hexakis(N,N'-dimethylurea-O)iron(III)] nitrate |
| Iron(III) | N,N-dimethylurea | [Hexakis(N,N-dimethylurea-O)iron(III)] this compound |
| Cobalt(II), Copper(II), Zinc(II), Cadmium(II), Mercury(II) | Tris(1-isopropyl-4-tert-butylimidazolyl)phosphine | [[PimPri,But]M(NO3)]+ |
| Iron(III) | Octaethylporphyrin (OEP) | [Fe(OEP)(NO3)] |
| Iron(III) | Tetraphenylporphyrin (TPP) | [Fe(TPP)(NO3)] |
Refinement of Synthesis Parameters for Controlled Material Formation (e.g., Nanozyme Synthesis)
The refinement of synthesis parameters is critical for the controlled formation of materials with specific properties, such as nanozymes. Nanozymes are nanomaterials that mimic the catalytic activities of natural enzymes. The synthesis of an imidazole-copper(II) this compound (I-Cu) nanozyme with laccase-like activity highlights the importance of optimizing synthesis conditions. researchgate.net
In the synthesis of this nanozyme, key parameters including the amount of precursor, incubation time, and oven temperature were systematically optimized to achieve high catalytic activity. The synthesis was carried out in a Teflon-lined autoclave via the water-induced precipitation of Cu²⁺ and imidazole. researchgate.net The optimization of these parameters led to a nanozyme with higher catalytic activity and greater stability compared to the natural laccase enzyme. researchgate.net
| Synthesis Parameter | Effect on Nanozyme Properties |
| Precursor Amount | Influences the concentration of reactants and nucleation/growth kinetics. |
| Incubation Time | Affects the extent of reaction and the crystallinity of the product. |
| Oven Temperature | Controls the rate of reaction and can influence the phase and morphology of the final material. |
Crystallization Science and Hydration Phenomena in Nitrate Trihydrates
Water of Crystallization: Structural Integration and Role
Coordination Modes of Water Molecules to Metal Centers
In metal nitrate (B79036) trihydrates, water molecules can directly coordinate to the central metal ion, contributing to its coordination sphere. For instance, in Copper(II) Nitrate Trihydrate (Cu(NO₃)₂·3H₂O), the copper(II) ion is coordinated with two nitrate ions and three water molecules. wikipedia.org This direct coordination forms a part of the metal complex within the crystal.
Intermolecular Hydrogen Bonding Networks in Crystalline Lattices
A critical aspect of the structural integration of water in nitrate trihydrates is the formation of extensive intermolecular hydrogen bonding networks. These networks play a vital role in holding the crystal together and stabilizing the lattice. fishersci.atwikipedia.org
Detailed studies on Lithium this compound (LiNO₃·3H₂O) reveal a complex hydrogen bonding system involving the three water molecules and nitrate anions. Within the crystal lattice, groups of three water molecules form distinct clusters that exhibit three types of hydrogen bonds: weak, bifurcated, and strong. The strong hydrogen bonds, with an oxygen-oxygen distance of approximately 282 pm, are particularly noteworthy as they are comparable in length, geometry, and strength to those found in bulk ice, forming icelike structural motifs within the crystal.
In the crystal structure of LiNO₃ trihydrate, water molecules are arranged in mutually perpendicular planes, facilitating different hydrogen bond configurations. One type of water molecule forms strong and weak hydrogen bonds, while another forms two bifurcated hydrogen bonds. These intricate networks, involving hydrogen atoms of water molecules and oxygen atoms of nitrate anions or other water molecules, are fundamental to the stability and specific arrangement of ions within the crystalline lattice. atamanchemicals.com
Crystal Growth Mechanisms and Morphological Control
The morphology of this compound crystals can be significantly influenced by various physicochemical factors, including temperature, solvent, and the presence of additives. Additives, even in small quantities, can alter crystal habit by selectively adsorbing onto specific crystal faces, hindering solute diffusion, and modifying growth rates. These effects are often mediated by electrostatic and hydrogen bond interactions between the additive molecules and the growing crystal surface. Seeding is another effective method for controlling the crystallization process, with factors like seed number, size, and addition time impacting crystal agglomeration and morphology. Understanding these mechanisms is crucial for designing processes to obtain nitrate trihydrates with desired shapes and sizes for specific applications.
Polymorphism and Hydrate (B1144303) Stability
Polymorphism refers to the ability of a chemical compound to exist in more than one crystalline form, which can include different solvates or hydrates (sometimes referred to as pseudopolymorphs). Nitrate compounds, including their trihydrate forms, can exhibit polymorphism, leading to variations in physical properties, stability, and performance.
Copper(II) nitrate, for example, forms several hydrates, with the trihydrate being a common one alongside the hemipentahydrate and hexahydrate. The stability of these different hydrate forms is largely governed by the role played by the water molecules within their respective crystal structures. fishersci.ca Hydrates can be stoichiometric, where a definite ratio of water to the host molecule exists, or non-stoichiometric, where the water content may vary within a range. fishersci.ca
Environmental conditions, particularly humidity and temperature, significantly impact hydrate stability. A specific hydrate form may be the most stable under certain relative humidity (RH) conditions, while others may be favored or undergo transformation at different humidity levels. For instance, some hydrates show high enthalpic stabilization relative to their anhydrous forms but can undergo deliquescence (dissolving by absorbing atmospheric moisture) if the RH increases above a certain threshold. Thermodynamic stability studies help establish the conditions (e.g., water activity) under which a hydrate is more stable than its non-solvated counterpart.
Desolvation and Rehydration Processes in Trihydrate Systems
Desolvation is the process by which water molecules are removed from a hydrated crystalline compound, typically through heating or exposure to low humidity. wikipedia.orgnih.gov For nitrate trihydrates, this process involves the loss of the water of crystallization, which can lead to changes in the crystal structure or a complete loss of crystallinity, resulting in an anhydrous form. wikipedia.orgnih.gov
The desolvation process can be complex, often occurring in multiple steps and potentially involving intermediate, less-hydrated forms. The mechanism of water loss can vary; some systems exhibit diffusion-controlled water loss where the parent hydrate retains its structure, forming an isomorphous desolvate intermediate. In other cases, desolvation may proceed via a surface nucleation process, where simultaneous water loss and product formation occur without detectable crystalline intermediates, implying a complete loss of structural information from the parent phase. The kinetics of dehydration are influenced by factors such as heating rate and surrounding humidity.
Rehydration is the reverse process, where the anhydrous form absorbs water to reform the hydrated crystal. This reversible transformation is a direct result of the delicate equilibrium between the crystal lattice and water molecules. nih.gov Understanding and controlling these desolvation and rehydration pathways are crucial for the handling, storage, and processing of nitrate trihydrates, particularly in applications where maintaining specific physical properties or solid forms is essential.
Data Tables
Table 1: General Properties of Selected Nitrate Trihydrates
| Compound Name | Formula | Molecular Weight ( g/mol ) | Appearance | Density (g/cm³) | Melting Point (°C) | Solubility in Water ( g/100 mL) |
| Copper(II) this compound | Cu(NO₃)₂·3H₂O | 241.60 | Dark blue crystalline powder | 2.32 (at 20°C) | 114.5 | 381 (at 40°C) |
| Lithium this compound | LiNO₃·3H₂O | 122.99 (calculated) | White to light yellow solid | N/A | 30.15 (melt temp) | Deliquescent (forms hydrated form) |
| Nitric Acid Trihydrate | HNO₃·3H₂O | 117.06 | N/A | N/A | N/A | N/A |
Note: Melting point for LiNO₃·3H₂O refers to its melt temperature as a heat transfer fluid, not decomposition. Exact molecular weight for LiNO₃·3H₂O is calculated based on LiNO₃ (68.946 g/mol ) + 3H₂O (318.015 g/mol ) = 68.946 + 54.045 = 122.991 g/mol .
Table 2: Types of Hydrogen Bonds in Lithium this compound
| Hydrogen Bond Type | Characteristics | O-O Distance (pm) | Reference |
| Strong | Straight bonds, comparable to bulk ice | 282 | |
| Weak | Between OH group of water and oxygen of nitrate anion | N/A | |
| Bifurcated | Between OH group of water and two oxygen atoms of a nearby NO₃⁻ ion (medium energy) | N/A |
Structural Elucidation and Advanced Characterization Techniques for Metal Nitrate Trihydrates
Diffraction-Based Structural Analysis
Diffraction methods are indispensable for determining the atomic arrangement within crystalline metal nitrate (B79036) trihydrates, providing definitive information on their molecular and crystal structures.
Single Crystal X-ray Diffraction for Definitive Structure Determination
Single Crystal X-ray Diffraction (SC-XRD) is the most powerful technique for obtaining the precise three-dimensional atomic arrangement of crystalline compounds. For metal nitrate trihydrates, SC-XRD provides definitive information on bond lengths, bond angles, coordination geometries around the metal center, and the precise location of water molecules within the crystal lattice acs.orgajol.infoamericanelements.comereztech.comattelements.comtandfonline.comeasychem.orgnih.govatamanchemicals.com.
Powder X-ray Diffraction (XRD) for Phase Identification and Crystalline Properties
Powder X-ray Diffraction (PXRD) is a versatile technique used for identifying crystalline phases, assessing sample purity, and determining lattice parameters of bulk crystalline materials researchgate.netsigmaaldrich.comrsc.org. While SC-XRD provides atomic-level detail for single crystals, PXRD is essential for characterizing polycrystalline samples, which are often the form in which metal nitrate trihydrates are synthesized or encountered.
PXRD patterns, which are unique fingerprints for each crystalline phase, allow for the identification of specific metal nitrate trihydrate forms and can detect the presence of impurities or other hydrate (B1144303) forms. It is also employed to study polymorphism, phase transitions upon heating or changes in humidity, and to determine average crystallite size and strain within the material. The positions and intensities of diffraction peaks in a PXRD pattern can be compared against databases to confirm the identity of a metal this compound.
Vibrational Spectroscopic Characterization
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides complementary information about the molecular structure, bonding, and hydration state of metal nitrate trihydrates by analyzing their vibrational modes.
Fourier Transform Infrared (FTIR) Spectroscopy for Ligand Bonding and Hydration State
FTIR spectroscopy is extensively used to investigate the interactions of nitrate ions with metal centers and to characterize the hydration state in metal nitrate trihydrates acs.orgajol.infotandfonline.comeasychem.orgresearchgate.netsigmaaldrich.comrsc.orgresearchgate.netcdnsciencepub.comchemicalbook.comdtic.mil. The free nitrate ion (NO₃⁻) belongs to the D₃h point group and has four fundamental vibrational modes: ν₁ (symmetric stretching, IR inactive but Raman active), ν₂ (out-of-plane bending, IR active), ν₃ (asymmetric stretching, IR active), and ν₄ (in-plane bending, IR active) bilkent.edu.tr.
Upon coordination to a metal ion, the symmetry of the nitrate ion is lowered (e.g., to C₂v for unidentate or bidentate coordination), which lifts the degeneracy of the E' modes (ν₃ and ν₄), causing them to split into two non-degenerate IR-active modes acs.orgbilkent.edu.trcdnsciencepub.com. The extent of this splitting (Δν) can provide information about the coordination mode:
Unidentate coordination: Typically shows a smaller splitting (e.g., 6-20 cm⁻¹ for combination bands) bilkent.edu.tr.
Bidentate coordination: Exhibits a larger splitting (e.g., 25-60 cm⁻¹ for combination bands) bilkent.edu.tr.
The IR-inactive symmetric stretching mode (ν₁) around 1000-1050 cm⁻¹ often becomes IR active upon coordination bilkent.edu.tr.
Characteristic IR absorption bands for metal nitrate trihydrates include:
O-H stretching of water molecules: Typically observed as broad peaks in the 3000-3600 cm⁻¹ region (e.g., 3478 cm⁻¹ for sodium nitrate with water absorption, 3400 cm⁻¹ for magnesium nitrate hexahydrate) researchgate.netresearchgate.net.
H-O-H bending of water molecules: Appears around 1630 cm⁻¹ researchgate.netresearchgate.net.
Nitrate vibrational modes:
Asymmetric stretching (ν₃): Splits into two peaks, often around 1310-1450 cm⁻¹ or 1360 cm⁻¹ for free nitrate, with splitting indicating coordination acs.orgbilkent.edu.trresearchgate.netrsc.org.
In-plane bending (ν₄): Splits near 700-760 cm⁻¹ bilkent.edu.tr.
Out-of-plane bending (ν₂): Around 816-829 cm⁻¹ bilkent.edu.tr.
Symmetric stretching (ν₁): Becomes IR active around 1027 cm⁻¹ when coordinated bilkent.edu.tr.
For example, in lanthanide(III) nitrate complexes, bands at approximately 1468-1440 cm⁻¹ and 1320-1300 cm⁻¹ are assigned to ν₁(N=O) and νas(NO₂) (ν₅) of coordinated nitrate, respectively, with the separation Δν = ν₁ - ν₅ indicating bidentate coordination ajol.info. The presence of a strong, sharp band at 1380 cm⁻¹ is characteristic of ionic nitrate ajol.info.
A summary of typical FTIR vibrational modes for nitrate and water in metal nitrate trihydrates is presented in Table 1.
Table 1: Characteristic FTIR Vibrational Modes for Nitrate and Water in Metal Nitrate Trihydrates
| Functional Group/Mode | Typical Wavenumber Range (cm⁻¹) | Assignment/Observation | Reference |
| O-H Stretching (Water) | 3000-3600 (broad) | Hydration state | researchgate.netresearchgate.net |
| H-O-H Bending (Water) | ~1630 | Coordinated water | researchgate.netresearchgate.net |
| Nitrate (ν₃ Asymmetric Stretching) | ~1360 (free), 1310-1450 (split, coordinated) | Coordination mode (splitting) | acs.orgbilkent.edu.trresearchgate.netrsc.org |
| Nitrate (ν₄ In-plane Bending) | 700-760 (split) | Coordination mode (splitting) | bilkent.edu.tr |
| Nitrate (ν₂ Out-of-plane Bending) | 816-829 | Coexistence of free/bidentate | bilkent.edu.tr |
| Nitrate (ν₁ Symmetric Stretching) | ~1000-1050 (IR active when coordinated) | Coordination mode | bilkent.edu.tr |
| Combination Bands (ν₁ + ν₄) | 1700-1800 | Coordination mode (splitting) | bilkent.edu.trcdnsciencepub.comcdnsciencepub.com |
Raman Spectroscopy for Vibrational Modes and Molecular Structure
Raman spectroscopy complements FTIR by providing information on vibrational modes, particularly those that are Raman active and IR inactive, such as the symmetric stretching mode of the free nitrate ion (ν₁) tandfonline.comeasychem.org. The selection rules for Raman and IR activity differ, making these techniques highly complementary for a complete vibrational analysis.
For the nitrate ion, the characteristic peak in the Raman spectrum is typically observed at 1045-1049 cm⁻¹, corresponding to the ν₁ symmetric stretching mode researchgate.netresearchgate.net. This band is often intense and sharp, serving as a reliable indicator for the presence of nitrate ions. Changes in the position, intensity, or broadening of this peak can indicate interactions with the metal center or hydration environment tandfonline.comaip.org.
Raman spectroscopy can also provide insights into the rotational motion and vibrational dephasing dynamics of nitrate ions in various environments, including molten salts, which can be relevant for understanding their behavior in solution or in less rigid solid states tandfonline.com. Water molecules also exhibit characteristic Raman bands, including stretching vibrations (3200-3600 cm⁻¹) and bending modes (~1630 cm⁻¹) researchgate.net.
Electronic and Magnetic Spectroscopic Investigations
Electronic and magnetic spectroscopic techniques are vital for probing the electronic structure, oxidation states, coordination geometry, and magnetic properties of the metal ions within metal nitrate trihydrates.
Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Coordination Geometry
Electronic spectroscopy, primarily in the UV-Vis region, is employed to study the electronic transitions within metal nitrate trihydrates. For transition metal ions (e.g., Co(II), Ni(II), Cu(II)), the absorption bands observed in the visible region correspond to d-d electronic transitions. These transitions are highly sensitive to the coordination environment (e.g., octahedral, tetrahedral) and the ligand field strength exerted by the nitrate ions and water molecules. The number, energy, and intensity of these d-d bands can be used to deduce the geometry around the metal center and the splitting of the d-orbitals. For example, cobalt(II) complexes often exhibit characteristic absorption bands in the visible region depending on whether they are in an octahedral or tetrahedral environment.
For lanthanide(III) nitrate trihydrates (e.g., Gadolinium(III) this compound), electronic spectra reveal f-f transitions, which are typically sharp and relatively insensitive to the chemical environment due to the shielding of the 4f orbitals by the outer 5s and 5p orbitals. However, subtle shifts and changes in intensity can still provide some information about the coordination environment and symmetry ajol.info.
Magnetic Spectroscopic Investigations (e.g., EPR, SQUID) for Magnetic Properties
Magnetic spectroscopic investigations provide crucial information about the magnetic properties of metal ions in their trihydrate forms. These techniques are particularly relevant for paramagnetic metal ions, such as those of transition metals (e.g., Cu(II), Co(II), Ni(II)) and lanthanides (e.g., Gd(III)).
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is used to study species with unpaired electrons. For metal nitrate trihydrates containing paramagnetic metal ions, EPR can provide details about the electronic spin state, g-factors, hyperfine interactions with nuclear spins, and the local symmetry of the metal ion's environment. This information helps in understanding the electronic structure and bonding characteristics.
Superconducting Quantum Interference Device (SQUID) Magnetometry: SQUID magnetometry is a bulk technique used to measure the magnetic susceptibility of a sample as a function of temperature and applied magnetic field. For metal nitrate trihydrates, SQUID measurements can determine the effective magnetic moment of the metal ion, providing insights into its spin state and the presence of any magnetic interactions (e.g., ferromagnetic or antiferromagnetic coupling) between adjacent metal centers in the crystal lattice. For instance, gadolinium(III) nitrate hexahydrate is known for its high magnetic moment (7.94 µB) americanelements.com.
These techniques, when used in conjunction with diffraction and vibrational spectroscopy, offer a comprehensive understanding of the structural, electronic, and magnetic properties of metal nitrate trihydrates.
UV-Visible Spectroscopy for Electronic Transitions and Coordination Environment
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for investigating the electronic structure and coordination environment of metal nitrate trihydrates, particularly those containing transition metal ions. The technique probes electronic transitions, which typically involve d-d transitions within the metal ion's d-orbitals or charge transfer (CT) transitions between the ligand and the metal center scribd.comlibretexts.org.
For transition metal complexes, d-d transitions occur when an electron is excited from one d-orbital to another within the metal ion libretexts.org. These transitions are often observed in the visible region of the spectrum and are highly sensitive to the ligand field strength and the geometry of the coordination complex scribd.com. Changes in the absorption bands (e.g., peak position, intensity, and shape) can provide crucial information about the symmetry and nature of the metal-ligand bonds. For instance, studies on copper(II) nitrate clusters reveal 3d-3d bands in the visible/near-infrared (vis/NIR) region, consistent with a [Ar]3d⁹ electronic configuration of the copper centers rsc.org.
Charge transfer transitions, such as Ligand-to-Metal Charge Transfer (LMCT) or Metal-to-Ligand Charge Transfer (MLCT), involve the excitation of an electron from the ligand to the metal or vice versa libretexts.org. These transitions are typically more intense and occur at higher energies (UV region) compared to d-d transitions scribd.com. For copper(II) nitrate, bands observed in the UV region arise from a complex interplay of excited states with LMCT character and n-π* transitions within the nitrate ligands rsc.org.
Research findings indicate that the electronic spectra of various metal nitrate trihydrates, such as copper(II) this compound and nickel(II) nitrate hexahydrate, can provide insights into their coordination geometries. For example, nickel(II) nitrate hexahydrate in aqueous solution exhibits an octahedral configuration, with its molar absorptivity being lower than in certain ionic liquids ijsr.net. Similarly, cobalt(II) nitrate complexes have shown absorption bands consistent with an octahedral geometry ijsr.net.
Table 1: Representative UV-Visible Absorption Data for Metal Nitrate Complexes
| Metal Ion | Ligand Environment | Absorption Band (nm) | Proposed Geometry | Reference |
| Ni(II) | Aqueous solution | 401, 670, 1198 | Octahedral | ijsr.net |
| Co(II) | Ionic Liquid | 522 | Octahedral | ijsr.net |
| Cu(II) | Ionic Liquid | 477 | Distorted Octahedral | ijsr.net |
| Cu(II) | Gas-phase clusters | Vis/NIR (3d-3d), UV (LMCT, n-π*) | - | rsc.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that offers molecular-scale insights into the formation, structure, and ligand environments of metal nitrate trihydrates and their derived materials pitt.edu. While directly characterizing the this compound moiety itself can be challenging due to its often diamagnetic nature or rapid exchange processes, NMR is highly effective for studying the organic ligands or other nuclei in the coordination sphere of the metal ion.
Studies involving copper(II) this compound as a precursor in the synthesis of metal complexes demonstrate the utility of NMR in characterizing the resulting ligand environments. For example, the ¹³C NMR spectra of ligands used to synthesize copper and cobalt complexes from copper this compound can reveal the presence and arrangement of carbon atoms within the synthesized ligand sphinxsai.com. NMR can also provide insights into the stereochemistry and conformation of chelate arms in metal complexes, as seen in the analysis of chiral N₂O₂ tetradentate ligands coordinating to metal ions acs.org. The technique can distinguish between different isomers and configurations of ligands, which is crucial for understanding the precise structural details of the coordination sphere acs.org.
Furthermore, solid-state NMR spectroscopy can be applied to analyze the local environment of metal-organic frameworks (MOFs) and other solid materials synthesized from metal nitrate precursors, offering insights into metal-ligand interactions and framework stability mdpi.com.
Electron Paramagnetic Resonance (EPR) for Paramagnetic Metal Centers
Electron Paramagnetic Resonance (EPR) spectroscopy is specifically employed to detect and characterize paramagnetic species, which are atoms, molecules, or complexes containing one or more unpaired electrons neware.netnih.gov. Many transition metal ions, particularly those found in metal nitrate trihydrates (e.g., Cu²⁺, Fe³⁺, Co²⁺), are paramagnetic and thus amenable to EPR analysis.
EPR spectra provide a wealth of information about the electronic structures of these complexes, including the spin state, coordination structure, and electronic energy levels of the metal centers neware.netillinois.edunumberanalytics.com. Key parameters derived from EPR spectra include the g-value and hyperfine splitting constants nih.gov. The g-value, a dimensionless unit, acts as a "fingerprint" for paramagnetic materials and is sensitive to the valence state and coordination environment of the transition metal ion neware.netnih.gov. Hyperfine splitting arises from the interaction between the unpaired electron spin and the nuclear spins of the metal ion or neighboring atoms, offering further details about the local electronic and structural environment nih.gov.
Factors such as spin-lattice and spin-spin interactions can significantly affect the EPR line width illinois.edu. To obtain well-resolved spectra, especially for many transition metal compounds, it is often necessary to cool the samples to very low temperatures, such as those achieved with liquid nitrogen or liquid helium, as spin-lattice relaxation times generally increase with decreasing temperature illinois.edu. Dilution of the solid sample can also help isolate the electron spin of a given complex, leading to lengthened spin lifetimes and sharper signals illinois.edu. EPR is a powerful tool for understanding the role of transition metal ions in materials, providing information on their oxidation state, coordination environment, and magnetic properties numberanalytics.com.
Thermochemical Analysis for Phase Behavior
Thermochemical analysis techniques are indispensable for understanding the thermal stability, phase transitions, and energy storage capabilities of metal nitrate trihydrates. These methods quantify the heat absorbed or released during physical or chemical changes as a function of temperature or time.
Differential Scanning Calorimetry (DSC) for Thermal Transitions and Enthalpies
Differential Scanning Calorimetry (DSC) is a widely used thermochemical technique that measures the difference in heat flow rate between a sample and an inert reference as a function of temperature or time researchgate.netwilliams.eduresearchgate.net. This method is highly effective for characterizing various thermal events, including melting, crystallization, glass transitions, and other mesomorphic transitions researchgate.netacs.org.
DSC provides precise measurements of phase transition temperatures and the corresponding enthalpy changes (e.g., enthalpy of fusion, enthalpy of crystallization) researchgate.netresearchgate.netacs.orgarxiv.org. The area under an endothermic (heat absorption) or exothermic (heat release) peak in a DSC thermogram is directly proportional to the enthalpy of the transition arxiv.org. Beyond phase transitions, DSC can also be employed to study thermal stability, reaction kinetics, and the purity of a sample researchgate.net.
Metal nitrate trihydrates, particularly those considered for thermal energy storage, are frequently characterized by DSC. For example, lithium this compound (LiNO₃·3H₂O) is of significant interest as a thermal energy storage material due to its large specific and volumetric enthalpy of fusion and a relatively low melting temperature acs.org.
Table 2: Representative DSC Data for Metal Nitrate Trihydrates and Related Compounds
| Compound | Transition Type | Melting Temperature (K / °C) | Enthalpy of Fusion (J·g⁻¹) | Reference |
| Lithium this compound | Melting | 303.3 K / 30.15 °C | 287 ± 7 | acs.org |
| Lithium this compound–Lithium Nitrate Eutectic | Melting | 301.4 K / 28.25 °C | 264 ± 2 | acs.org |
| Ammonium (B1175870) Nitrate | Multiple crystal-crystal transitions | -20 °C to melting point | - | williams.edu |
Ammonium nitrate, while not a trihydrate, is another example of a nitrate salt extensively studied by DSC, revealing up to five distinct phase transitions between -20 °C and its melting point, highlighting the complexity of thermal behavior in nitrate compounds williams.edu.
Microscopic and Imaging Techniques for Nanoscale Morphology
Microscopic and imaging techniques are essential for visualizing the physical characteristics of metal nitrate trihydrates at the micro and nanoscale, providing insights into their surface features, particle size, shape, and distribution.
Scanning Electron Microscopy (SEM) for Surface and Particle Morphology
Scanning Electron Microscopy (SEM) is a widely utilized technique for examining the surface morphology and microstructure of materials with high resolution dti.dkelectron-microscopes.comuniv-tln.fr. In SEM, a focused beam of electrons scans the sample surface in a raster pattern. The interaction of these electrons with the sample generates various signals, including secondary electrons (SE) and backscattered electrons (BSE), which are then detected to form a high-resolution image electron-microscopes.com.
SEM images provide detailed information about the surface topography, particle shape, size, and distribution, as well as the presence of any agglomerates or defects dti.dkelectron-microscopes.comresearchgate.net. Modern SEM instruments can achieve resolutions better than one nanometer and can reconstruct quasi-three-dimensional views of the sample surface electron-microscopes.com. This capability is critical for understanding how synthesis parameters influence the physical form of metal nitrate trihydrates or materials derived from them.
Many SEM systems are equipped with Energy Dispersive X-ray Spectroscopy (EDS or EDX), which allows for simultaneous elemental analysis and mapping of the sample's chemical composition dti.dkuniv-tln.frresearchgate.netrsc.orgtaylors.edu.my. This enables researchers to confirm the presence and distribution of metal ions and other elements within the material.
For instance, SEM has been used to investigate the morphology and structure of materials synthesized using copper(II) this compound as a precursor, such as metal-organic frameworks (MOFs) and metal-doped gelatin nanofibers rsc.orgtaylors.edu.my. Studies have shown how the morphology of synthesized products can vary depending on the metal nitrate precursor, with cerium nitrate aqueous solution leading to porous and hard dry solids, cobalt nitrate aqueous solution to foamed dry solids, and copper nitrate aqueous solution to powdery particles jst.go.jp. SEM can also track changes in particle size and morphology during thermal treatments, such as the calcination of palladium nitrate supported on zinc oxide, where an increase in particle size was observed due to decomposition and restructuring rafaldb.com.
Table 3: Applications of SEM in Characterizing Metal Nitrate-Derived Materials
| Material/Precursor | Observed Morphological Features | Analytical Insight | Reference |
| Copper(II) this compound (in MOF synthesis) | Investigated morphology and structure of synthesized MOFs | Confirmed material formation and structure | rsc.org |
| Copper(II) this compound (in nanofiber synthesis) | Smooth nanofibers, presence of metal nanoparticles | Confirmed successful impregnation of metal ions | taylors.edu.my |
| Palladium Nitrate (calcination) | Particle size development, restructuring during decomposition | Monitored dynamic changes in nanoparticle morphology | rafaldb.com |
| Cerium Nitrate Aqueous Solution | Porous and hard dry solid | Characterized product morphology after denitration | jst.go.jp |
| Cobalt Nitrate Aqueous Solution | Foamed dry solid | Characterized product morphology after denitration | jst.go.jp |
| Copper Nitrate Aqueous Solution | Powdery particles | Characterized product morphology after denitration | jst.go.jp |
Thermal Decomposition Mechanisms and Kinetics of Metal Nitrate Trihydrates
Thermogravimetric Analysis (TGA) for Mass Loss and Decomposition Stages
Thermogravimetric analysis (TGA) is a fundamental technique used to study the thermal decomposition of metal nitrate (B79036) trihydrates by measuring the change in mass of a sample as it is heated at a controlled rate. unh.eduredthermo.com The resulting TGA curve, which plots mass loss against temperature, reveals distinct stages of decomposition. redthermo.comnih.govresearchgate.net
For instance, the thermal decomposition of copper(II) nitrate trihydrate shows a multi-stage process. unh.eduresearchgate.net In an air atmosphere, the first stage, occurring between approximately 103°C and 225°C, corresponds to a mass loss of about 39.71%. researchgate.net In an argon atmosphere, this initial stage happens at a slightly lower temperature range (84°C to 208°C) with a mass loss of 35.42%. researchgate.net This initial mass loss is primarily due to the release of water of hydration, although some decomposition of the nitrate also begins in this stage. researchgate.netresearchgate.net Subsequent stages at higher temperatures correspond to the further decomposition of the nitrate to form the final metal oxide product. researchgate.net
The TGA of various transition metal nitrate hydrates, such as those of zinc, copper, nickel, cobalt, iron, and chromium, typically shows at least two distinct mass loss events below 400°C. nih.gov The initial, lower-temperature mass loss is associated with dehydration, while the higher-temperature mass loss corresponds to the decomposition of the nitrate and the formation of the metal oxide. nih.govsemanticscholar.org
| Atmosphere | Temperature Range (°C) | Mass Loss (%) | Associated Process |
|---|---|---|---|
| Air | 103 - 225 | 39.71 | Dehydration and initial nitrate decomposition |
| Air | 225 - 347 | 22.87 | Further decomposition to CuO |
| Argon | 84 - 208 | 35.42 | Dehydration and initial nitrate decomposition |
Evolved Gas Analysis (EGA) Coupled with Mass Spectrometry (MS) for Volatile Products
Evolved Gas Analysis (EGA) coupled with Mass Spectrometry (MS) is a powerful technique for identifying the volatile products released during thermal decomposition. eag.commeasurlabs.commt.com This method provides real-time analysis of the gases evolved as the sample is heated, offering detailed insights into the decomposition pathway. nih.govresearchgate.net
During the thermal decomposition of metal nitrate trihydrates, the primary gaseous products detected by EGA-MS are water (H₂O) and various nitrogen oxides. nih.govresearchgate.netresearchgate.net For copper(II) this compound, mass spectrometry confirms the evolution of water (m/z 17, 18) and nitrogen oxides (m/z 30) during the initial decomposition stage. researchgate.net Specifically, in an air atmosphere, the maximum evolution of nitrogen oxides occurs at 201.5°C, while in argon it is at 182.4°C. researchgate.net The presence of oxygen (m/z 16, 32) is also detected, particularly during decomposition in an argon atmosphere, indicating it is a product of the nitrate decomposition itself. researchgate.net
Studies on various transition metal nitrate hydrates consistently show H₂O and nitrogen dioxide (NO₂) as the major gas phase products. nih.govmdpi.com The evolution of H₂O typically increases throughout the heating process, corresponding to the initial loss of hydration water and water formed during subsequent reactions. semanticscholar.orgmdpi.com In contrast, the concentration of NO₂ increases to a maximum at a temperature that is dependent on the specific metal salt and then decreases as the final metal oxide is formed. semanticscholar.org Nitrous oxide (N₂O) has also been identified as a consistent, albeit minor, product in the decomposition of d-metal nitrate hydrates, accounting for about 5-8% of the total nitrogen from the nitrate. researchgate.net
Dehydration Processes and Sequential Water Loss in Nitrate Trihydrates
The initial step in the thermal decomposition of metal nitrate trihydrates is typically dehydration, the process of losing water of hydration. researchgate.netnih.gov This process is often sequential, with water molecules being lost in distinct stages as the temperature increases. However, for many d-metal nitrate hydrates, the dehydration process is not complete and overlaps with the onset of the decomposition of the nitrate groups. researchgate.net
For example, the thermal decomposition of Mg(NO₃)₂·6H₂O involves two distinct dehydration stages before the final denitration stage. nih.gov The first stage involves the loss of four water molecules to form magnesium nitrate dihydrate (Mg(NO₃)₂·2H₂O), followed by the loss of the remaining two water molecules to form anhydrous magnesium nitrate (Mg(NO₃)₂). nih.gov
In the case of copper(II) this compound, the theoretical mass percentage of water is 22.4%. researchgate.net The observed initial mass loss in TGA experiments is significantly higher, indicating that the decomposition of the nitrate begins concurrently with dehydration. researchgate.net This overlap of dehydration and nitrate decomposition is a common feature for many transition metal nitrate hydrates. researchgate.net The nature of the cation and its interaction with water molecules in the crystal lattice play a crucial role in the dehydration process. rsc.orgnih.govrsc.org
Formation and Characterization of Intermediate Oxo-nitrates and Hydroxide (B78521) Nitrates
During the thermal decomposition of metal nitrate trihydrates, the process is not a single-step conversion to the final metal oxide. Instead, various intermediate species, such as oxo-nitrates and hydroxide nitrates, are formed. researchgate.netmdpi.com These intermediates are often crystalline and can be identified using techniques like X-ray diffraction (XRD) and infrared spectroscopy (FTIR). nih.gov
The formation of these intermediates is a result of the partial decomposition of the nitrate ions and the reaction of the resulting species with the remaining water and metal cations. researchgate.netmdpi.com For instance, in the decomposition of d-metal nitrates, the formation of metal hydroxide nitrate double salts has been observed. nih.govsemanticscholar.org The decomposition of cobalt hydroxide nitrates proceeds through intermediate Co(II)-Co(III) oxide hydroxide nitrates before forming the final spinel oxide. sciencemadness.org
The general pathway can be summarized in three stages:
Partial dehydration. researchgate.net
Formation of oxo-nitrates and hydroxide nitrates. researchgate.net
Formation of the final metal oxide. researchgate.net
The formation of hydroxide intermediates, such as M(OH)ₓ, occurs when an oxide ion (O²⁻), formed from the cleavage of an N-O bond, reacts with a water molecule to produce two hydroxide ions (OH⁻). semanticscholar.orgmdpi.com These mobile hydroxide ions can then form crystalline metal hydroxides or metal hydroxide nitrates. mdpi.com
Conversion Pathways to Final Metal Oxide Products
The final stage in the thermal decomposition of metal nitrate trihydrates is the conversion of the intermediate species into the corresponding metal oxide. researchgate.netgoogle.com This step involves the complete decomposition of the remaining nitrate groups and the dehydration of any hydroxide intermediates. semanticscholar.orgmdpi.com
The final metal oxide product is dependent on the metal cation. For many divalent metals like Zn²⁺, Cu²⁺, and Ni²⁺, the final product is the corresponding metal(II) oxide (e.g., ZnO, CuO, NiO). nih.govsemanticscholar.org For trivalent metals like Fe³⁺ and Cr³⁺, the final product is the metal(III) oxide (Fe₂O₃, Cr₂O₃). nih.govsemanticscholar.org In some cases, a mixed-valence oxide is formed; for example, Co(NO₃)₂·5.7H₂O decomposes to Co₃O₄. nih.govsemanticscholar.org
The thermal stability of the nitrates and the temperature required for decomposition to the oxide generally increase down a group in the periodic table. chemguide.co.uklibretexts.org
| Initial Compound | Final Metal Oxide | Reference |
|---|---|---|
| Zn(NO₃)₂·xH₂O | ZnO | nih.govsemanticscholar.org |
| Cu(NO₃)₂·3H₂O | CuO | nih.govresearchgate.netsemanticscholar.org |
| Ni(NO₃)₂·xH₂O | NiO | nih.govsemanticscholar.org |
| Co(NO₃)₂·5.7H₂O | Co₃O₄ | nih.govsemanticscholar.org |
| Fe(NO₃)₃·9H₂O | Fe₂O₃ | nih.govsemanticscholar.orgnih.gov |
| Cr(NO₃)₃·xH₂O | Cr₂O₃ | nih.govsemanticscholar.org |
| Mg(NO₃)₂·6H₂O | MgO | nih.gov |
Kinetic Modeling of Solid-State Decomposition Reactions
The kinetics of the solid-state decomposition of metal nitrate trihydrates can be investigated using data obtained from thermogravimetric analysis. ias.ac.in Isoconversional methods are commonly employed to determine the activation energy (Eα) as a function of the extent of conversion (α), without assuming a specific reaction model. ias.ac.inresearchgate.netresearchgate.net These methods utilize data from experiments conducted at multiple heating rates. ias.ac.in
The kinetic analysis helps in understanding the different stages of the decomposition and how factors like temperature and atmosphere affect the reaction rates. ias.ac.in This information is vital for controlling the synthesis of materials with desired properties through the thermal decomposition of nitrate precursors.
Computational Chemistry and Electronic Structure Investigations of Nitrate Trihydrate Systems
Density Functional Theory (DFT) Calculations for Geometric and Electronic Structures
Density Functional Theory (DFT) is extensively utilized to determine the optimized geometric and electronic structures of nitrate (B79036) trihydrate systems, particularly the [NO₃(H₂O)₃]⁻ cluster. Studies on nitrate anion hydrated clusters, NO₃⁻·nH₂O (where n=3 for trihydrate), systematically explore their structure and stability using first-principle electronic structure methods. These calculations consider various initial structures to locate equilibrium geometries, revealing different types of arrangements, including symmetrical double hydrogen bonding, single hydrogen bonding, and inter-water hydrogen bonding acs.org. For instance, a 3D structure of the NO₃⁻(H₂O)₃ cluster molecule has been found to be lower in energy than a planar configuration previously reported acs.org.
Molecular Mechanics and Molecular Orbital Methods for Structural Arrangements and Interactions
Beyond DFT, molecular mechanics (MM) and molecular orbital (MO) methods contribute to understanding the structural arrangements and intermolecular interactions within nitrate trihydrate systems. Molecular dynamics (MD) simulations are frequently used to analyze the structural properties and dynamic behavior of nitrate in water, including the reorientation dynamics and hydrogen-bonding interactions within the hydration shell fishersci.ptfishersci.comrmreagents.comnih.gov. These simulations can reveal how water molecules interact with the nitrate ion, including the formation and breaking of hydrogen bonds, which influence the ion's reorientation and vibrational spectroscopy nih.gov.
For instance, studies on nitrate-water interactions in aqueous solutions and at interfaces have employed constrained molecular-dynamics techniques to investigate the transport and solvation properties of the hydrated nitrate ion, utilizing polarizable potentials that accurately reproduce experimental observations rmreagents.comnih.govnih.gov. Ab initio molecular dynamics simulations have also been used to study NO₃⁻(H₂O)n clusters, demonstrating that thermal stability is crucial for understanding isomeric structures and how hydrogen bond fluctuations affect vibrational modes alfa-chemistry.com.
Molecular mechanics techniques have been applied to model the structures of intermediate oxynitrates during the thermal decomposition of metal nitrate trihydrates, such as lutetium this compound (Lu(NO₃)₃·3H₂O), providing reasonable approximations to real structures scribd.com. Molecular orbital methods, including semi-empirical approaches like MINDO/3, MNDO, and AM1, have been used to calculate properties like heats of formation for nitrate compounds, offering insights into their electronic structure and stability nih.gov.
Electrostatic Potential Surface (EPS) Mapping and Charge Distribution Analysis
Electrostatic Potential Surface (EPS) mapping and charge distribution analysis are critical computational tools for understanding the reactivity and interaction sites of this compound systems. These analyses reveal how charge is distributed across the nitrate ion and its surrounding water molecules, highlighting regions prone to electrophilic or nucleophilic attack.
Hydrogen bonding with water molecules causes a charge redistribution within the nitrate ion, affecting its effective symmetry fishersci.com. Computational studies on rare-earth ions adsorbed from hydrated nitrate salt solutions have utilized methods like Bader's Quantum Theory of Atoms in Molecules (QTAIM), Mayer bond order, and charge population analyses (ADCH, CHELPG, DDEC) to describe bond characteristics and charge distribution within these systems americanelements.com. EPS maps typically show negative regions localized on the oxygen and nitrogen atoms of the nitrate ion, indicating potential sites for interaction with positively charged species or hydrogen bond donors, while positive regions are found on the hydrogen atoms of the water molecules nih.gov. This detailed understanding of charge distribution is fundamental to predicting the chemical behavior and intermolecular interactions of this compound.
Correlation of Computational Data with Experimental Spectroscopic and Structural Observations
A crucial aspect of computational chemistry is the validation of theoretical predictions against experimental data. For this compound systems, computational data are frequently correlated with spectroscopic and structural observations.
Vibrational spectroscopy, particularly infrared (IR) and Raman spectroscopy, provides valuable experimental data that can be directly compared with computed vibrational frequencies. For instance, DFT calculations on NO₃⁻(H₂O)n clusters (n = 1-3) have successfully reproduced measured vibrational frequencies within high accuracy, especially for the asymmetric N-O stretch mode which exhibits splitting in aqueous solutions due to symmetry breaking by hydrogen bonding atamanchemicals.com. Time-resolved IR measurements have been used to observe the transformation of uranyl nitrate hexahydrate to the trihydrate, with computational studies (DFT) confirming the structural changes and the presence of distinct uranyl cation sites in the trihydrate wikipedia.orgufl.edu. Similarly, ab initio molecular dynamics simulations have been used to interpret experimental 2D-IR, UV-UV, and UV-IR spectroscopy data for aqueous nitrate, providing a comprehensive description of its hydration dynamics fishersci.pt.
Beyond spectroscopy, computational structural predictions are correlated with experimental techniques like X-ray diffraction. For example, ab initio molecular dynamics simulations of lithium this compound have corroborated recent IR experiments and elucidated the structural, dynamic, and spectroscopic properties of bifurcated hydrogen bonds in its crystal structure nih.govwikipedia.org. The models of intermediate oxynitrates obtained from molecular mechanics techniques for lutetium this compound have been shown to represent a reasonably good approximation to the real structures characterized by X-ray diffractometry scribd.com.
Theoretical Studies on Reaction Pathways and Mechanisms
Theoretical studies also delve into the reaction pathways and mechanisms involving this compound, offering insights into its chemical transformations. Investigations into electron-triggered chemistry in nitric acid-water complexes (HNO₃/H₂O) have shown that electron attachment can lead to intracluster ion-molecule reactions where the nitrate anion plays a central role, forming products like OH and HONO molecules jkenterprises.com.pk.
Furthermore, computational studies, often employing DFT, are used to investigate the mechanisms of nitrate reduction reactions (NO₃⁻RR) on various catalyst surfaces, where hydrated nitrate species can act as intermediates nih.govamericanelements.com. These studies calculate free energy profiles for different intermediates, shedding light on the feasibility and pathways of such reactions. The thermal decomposition of metal nitrate trihydrates, like lutetium this compound, has been studied to understand the step-by-step release of water, nitric acid, nitrogen dioxide, and oxygen, and the formation of intermediate oxynitrates, providing a detailed mechanism for their decomposition scribd.com.
Non Biomedical Applications of Metal Nitrate Trihydrate Compounds in Materials Science and Engineering
Precursors for the Synthesis of Ultra-High Purity Compounds and Metal Oxides
Metal nitrate (B79036) trihydrates are widely recognized as excellent precursors for the production of ultra-high purity compounds and various metal oxides. americanelements.comatamanchemicals.comnih.govfishersci.ca The decomposition of these nitrates upon heating allows for the formation of metal oxides with controlled stoichiometry and morphology. This characteristic is leveraged in numerous synthesis techniques, including solution processing, molten-salt synthesis, and impregnation methods. fishersci.canih.govnih.gov
For instance, copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) is a common starting material for synthesizing copper oxide (CuO). The chemical precipitation method, involving the dissolution of copper(II) this compound and sodium hydroxide (B78521) (NaOH) in deionized water, followed by heating, yields copper oxide precipitates. Similarly, indium(III) this compound (In(NO₃)₃·3H₂O) serves as a crystalline indium source for producing ultra-high purity indium compounds. americanelements.com Thallium(III) this compound (Tl(NO₃)₃·3H₂O) is also utilized as a precursor for ultra-high purity thallium compounds. atamanchemicals.com
Fabrication of Catalysts and Nanoscale Materials (Nanoparticles and Nanopowders)
The ability of metal nitrate trihydrates to decompose into highly dispersed metal oxides makes them ideal precursors for fabricating catalysts and nanoscale materials, including nanoparticles and nanopowders. americanelements.comatamanchemicals.comnih.govwikipedia.org
Copper(II) this compound is extensively employed in the synthesis of copper oxide (CuO) nanoparticles. These nanoparticles can be prepared through methods such as chemical precipitation, resulting in particle sizes typically ranging from 20 to 50 nm. The glycine-nitrate process (GNP), a solution combustion synthesis technique, also utilizes copper(II) this compound as an oxidizer, along with glycine (B1666218) as a fuel, to produce copper-based nanoparticles, including CuO, mixed-valence copper oxides (CuO + Cu₂O), and metallic copper. This process is known for yielding fine crystalline powders and nanometer-scale particles with high chemical homogeneity, purity, and narrow size distribution.
Furthermore, copper sulfide (B99878) (CuS) nanomaterials with controlled morphologies can be synthesized from copper(II) this compound and thiourea (B124793) via a hydrothermal route. The reaction time in this process significantly influences the morphology of the resulting CuS nanostructures. In molten-salt synthesis (MSS), metal salts, including nitrates, are used as precursors to produce highly crystalline metal oxide nanocrystals, such as lanthanum hafnate (La₂Hf₂O₇) nanoparticles. nih.gov
Metal-organic frameworks (MOFs) derived from copper(II) this compound can also serve as precursors for the preparation of copper oxide nano-structures with distinct morphologies through direct thermal decomposition.
A summary of selected metal this compound precursors and their resulting nanomaterials is provided in Table 1.
Table 1: Selected Metal this compound Precursors and Fabricated Nanomaterials
| Precursor Compound | Resulting Material | Synthesis Method | Key Characteristics/Findings | Reference |
| Copper(II) this compound | Copper Oxide (CuO) Nanoparticles | Chemical Precipitation | Particle size 20-50 nm, suitable for large-scale production. | |
| Copper(II) this compound | Copper-based Nanoparticles (CuO, Cu₂O, Cu) | Glycine-Nitrate Process (GNP) | High chemical homogeneity, purity, narrow size distribution; photocatalytic activity. | |
| Copper(II) this compound | Copper Sulfide (CuS) Nanomaterials | Hydrothermal Route | Shape-controlled synthesis of nanocrystallites; used for photocatalytic and electrocatalytic applications. | |
| Indium(III) this compound | Ultra-High Purity Indium Compounds | Various (general precursor) | Excellent precursor for high purity materials. | americanelements.com |
| Thallium(III) this compound | Ultra-High Purity Thallium Compounds | Various (general precursor) | Excellent precursor for high purity materials. | atamanchemicals.com |
Development of Biomimetic Nanozymes
Metal this compound compounds play a role in the development of biomimetic nanozymes, which are nanomaterials exhibiting enzyme-like catalytic activities. A notable example is the synthesis of imidazole-copper(II) this compound (I-Cu) nanozymes. This compound has been optimized for its laccase-like and catecholase-like activities, mimicking the functions of natural enzymes. The development of such nanozymes aims to overcome limitations of natural enzymes, such as sensitivity and low stability under extreme conditions. Copper nitrate hydrate (B1144303) has also been mentioned in the context of 2D-Metal–Organic-Framework-Nanozyme Sensor Arrays, where its peroxidase-mimicking activities can be modulated for applications like phosphate (B84403) discrimination.
Functional Components in Thermal Energy Storage (TES) Systems
Metal nitrate hydrates are utilized as phase change materials (PCMs) in thermal energy storage (TES) systems. These materials store and release large amounts of latent heat during their phase transitions, typically from solid to liquid.
While various metal nitrate hydrates are explored, lithium this compound (LiNO₃·3H₂O) is particularly noteworthy. Lithium nitrate is deliquescent and absorbs water to form its trihydrate. The eutectics of lithium nitrate are of interest for heat transfer fluids. nih.gov Lithium this compound possesses an exceptionally high specific heat of fusion, approximately 287 ± 7 J/g, making it suitable for thermal energy storage at its melting temperature of 303.3 K. This property suggests its potential use in applications like solar energy storage for cooking, where a Fresnel lens could melt the solid lithium nitrate, allowing heat redistribution later by convection. Other metal nitrate hydrates, such as magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O) and calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O), and their mixtures, are also employed as PCMs, with phase transitions occurring within various temperature ranges.
Constituent Materials in Energetic Composites
Metal this compound compounds can serve as constituent materials in energetic composites due to their strong oxidizing properties. When mixed with hydrocarbons, nitrate compounds can form flammable mixtures. americanelements.comatamanchemicals.comnih.govwikipedia.orgwikipedia.org This characteristic makes them relevant in pyrotechnic applications. Copper nitrates, for instance, are found in some pyrotechnic formulations, contributing to specific effects such as blue coloration in fireworks. Their role in these composites is primarily as an oxidizer, providing the necessary oxygen for combustion reactions.
Reagents and Catalysts in Organic and Inorganic Synthesis (e.g., Amidoalkylnaphthol Derivatives)
Metal nitrate trihydrates act as effective reagents and catalysts in various organic and inorganic synthesis reactions. Copper(II) this compound is a versatile catalyst in chemical reactions, including those involved in the production of fine chemicals and the synthesis of organic compounds.
A prominent application is its catalytic role in the one-pot synthesis of amidoalkylnaphthol derivatives. Copper(II) this compound effectively catalyzes the condensation reaction of aromatic aldehydes with amides (such as acetamide (B32628) or urea) and β-naphthol. This protocol offers advantages such as readily available and inexpensive catalysts, mild reaction conditions, easy handling, and excellent product yields.
Copper nitrate, in its hydrated form, also functions as a nitration reagent for aromatic compounds (known as the Menke nitration), an oxidant, a promoter, and a Lewis acid in diverse organic transformations, including cyclization, C-H activation, difunctionalization, rearrangement, and asymmetric synthesis. When adsorbed onto clay, hydrated copper nitrate forms "Claycop," a reagent used for the oxidation of thiols to disulfides. Indium(III) this compound has also been noted for its use in indium-catalyzed amide allylation reactions in organic synthesis. americanelements.com
Environmental Chemistry and Biogeochemical Cycling Relevance of Nitrate Trihydrates
Integration of Nitrate (B79036) Species within the Terrestrial and Aquatic Nitrogen Cycle
Nitrate is a primary form of nitrogen utilized by plants and microorganisms, and its transformations are fundamental to ecosystem productivity and health. unl.edu The nitrogen cycle involves complex microbial processes that convert nitrogen between various oxidation states, from -3 in ammonia (B1221849) to +5 in nitrate. genome.jp
Nitrification is a crucial two-step biological process that converts the relatively immobile ammonium (B1175870) ion (NH₄⁺) into the highly mobile nitrate ion (NO₃⁻). frontiersin.orgmdpi.com This oxidation is primarily carried out by distinct groups of soil microorganisms. genome.jp
Step 1: Nitritation: Ammonia-oxidizing bacteria (AOB) and archaea (AOA) oxidize ammonium to nitrite (B80452) (NO₂⁻). frontiersin.org
Step 2: Nitratation: Nitrite-oxidizing bacteria (NOB) then rapidly oxidize nitrite to nitrate. frontiersin.org
Nutrient Availability: Nitrate is a preferred nitrogen source for many plants. unl.edu The nitrification process transforms nitrogen into a form that is readily available for plant uptake. frontiersin.org
Nitrogen Loss: The high mobility of nitrate means it can be easily washed out of the root zone by precipitation or irrigation, a process known as leaching. researchgate.netplos.org This represents a significant loss of nitrogen from agricultural systems, potentially reducing nitrogen use efficiency by up to 50%. researchgate.net
Environmental Impact: Leached nitrate can contaminate groundwater and surface waters, leading to eutrophication—an over-enrichment of nutrients that causes excessive algal growth, oxygen depletion, and loss of biodiversity. researchgate.net
The rate of nitrification is influenced by several factors, including soil temperature, moisture, pH, and the availability of ammonium. frontiersin.orgplos.org For instance, the process generally ceases at a pH below 5.0. frontiersin.org
Under anaerobic (oxygen-depleted) conditions, hydrated nitrate ions serve as a terminal electron acceptor for various microorganisms in respiratory processes. libretexts.org This leads to several nitrate reduction pathways.
Denitrification is a microbially facilitated process where nitrate is sequentially reduced to dinitrogen gas (N₂), which is then lost to the atmosphere. unl.edulibretexts.org This process effectively removes fixed nitrogen from terrestrial and aquatic ecosystems. ethz.ch The typical denitrification pathway is: NO₃⁻ → NO₂⁻ → NO (nitric oxide) → N₂O (nitrous oxide) → N₂ (dinitrogen gas) libretexts.org
This process is carried out by a wide range of facultative anaerobic bacteria, such as Paracoccus denitrificans and Pseudomonas stutzeri. libretexts.org While denitrification is vital for closing the nitrogen cycle, some of its intermediates, namely nitric oxide and nitrous oxide, are significant greenhouse gases. libretexts.org Nitrous oxide (N₂O) has a global warming potential nearly 300 times greater than that of carbon dioxide. researchgate.net
Dissimilatory Nitrate Reduction to Ammonium (DNRA) is an alternative anaerobic pathway where nitrate is reduced to ammonium (NH₄⁺). ethz.chfrontiersin.org Unlike denitrification, DNRA retains nitrogen in the ecosystem in a biologically available form. frontiersin.orgnih.gov The process is a two-step reduction: NO₃⁻ → NO₂⁻ → NH₄⁺. nih.gov DNRA competes with denitrification for nitrate and is favored in environments with a high ratio of electron donors (like organic carbon) to electron acceptors (nitrate). frontiersin.org While historically considered a minor pathway, recent studies have shown that DNRA can be the dominant nitrogen reduction process in some coastal and estuarine sediments. nih.gov
Environmental Fate and Transport of Hydrated Nitrate Salts
The environmental behavior of nitrate is largely dictated by its chemical properties in water. As an anion with high solubility, nitrate is highly mobile in the environment. epa.gov When nitrate salts are present in soil or waste, they readily dissolve and dissociate in water, with the nitrate ion becoming hydrated. This mobility is central to its transport through the vadose zone into groundwater and subsequent movement within aquifers. pnnl.gov
Several factors influence the fate and transport of nitrate:
Hydrology: The movement of water through the soil profile is the primary driver of nitrate transport. Significant nitrate leaching often occurs during periods of high rainfall and low crop uptake, such as in the late fall or early spring. epa.gov
Soil Properties: Soil texture affects water flow and, consequently, nitrate leaching. For example, nitrate can move more quickly through sandy soils compared to clay soils. plos.org However, macropore flow can accelerate transport in finer-textured soils. epa.gov
Biological Attenuation: Denitrification in anaerobic zones within the soil or aquifer can be a significant natural attenuation process, converting nitrate to harmless nitrogen gas. pnnl.govusgs.gov The availability of organic carbon as an energy source for denitrifying bacteria is often a limiting factor for this process. pnnl.gov
Mineral Interactions: In some specific high-concentration and high-alkalinity scenarios, such as those associated with certain industrial waste streams, there is evidence for the formation of nitrate-bearing minerals (e.g., nitrate-cancrinite), which could incorporate and immobilize nitrate. pnnl.gov However, in typical environmental conditions, nitrate shows very little adsorption to soil particles. epa.gov
Hydrated metal nitrate salts, particularly in acidic aqueous solutions, can undergo hydrolysis, releasing nitric acid into the system. osti.gov This acidification can further influence local soil chemistry and microbial processes.
Advanced Analytical Methodologies for Nitrate Speciation in Environmental Samples
Accurate determination of nitrate concentrations in environmental samples like water and soil is crucial for monitoring water quality, managing agricultural nutrients, and understanding biogeochemical cycles. researchgate.netpsu.edu Various analytical techniques are employed for nitrate speciation. mdpi.com
These methods are widely used due to their simplicity, low cost, and the general availability of spectrophotometers. mdpi.comnih.gov They typically rely on a chemical reaction that produces a colored compound, with the intensity of the color being proportional to the nitrate concentration.
Griess Reaction: This is one of the most common methods, but it detects nitrite directly. nih.gov To measure nitrate, it must first be reduced to nitrite. This reduction is often achieved using a cadmium column or vanadium(III) chloride. psu.edunih.gov The resulting nitrite then reacts with a diazotizing reagent (like sulfanilamide) and a coupling reagent (like N-(1-naphthyl)-ethylenediamine) to form a colored azo dye, which is measured spectrophotometrically. psu.eduresearchgate.net
Brucine (B1667951) Method: This method involves the reaction of nitrate with brucine sulfate (B86663) in a strong sulfuric acid solution at 100°C to form a yellow-colored complex measured at 410 nm. epa.gov This method is highly sensitive but requires strict temperature control and involves the use of brucine, which is highly toxic. epa.gov
Table 1: Comparison of Common Colorimetric Methods for Nitrate Determination
| Method | Principle | Common Reducing Agent (for Nitrate) | Advantages | Disadvantages |
|---|---|---|---|---|
| Griess Reaction | Nitrate is reduced to nitrite, which forms a colored azo dye with a specific reagent. nih.gov | Cadmium (Cd), Vanadium(III) chloride (VCl₃) nih.gov | Widely used, well-established. nih.gov | Indirect measurement of nitrate, use of toxic cadmium. psu.edunih.gov |
| Brucine Method | Reaction of nitrate with brucine sulfate in strong acid to form a yellow complex. epa.gov | N/A (Direct reaction) | High sensitivity. epa.gov | Use of highly toxic brucine, critical temperature control, interference from organic matter. epa.gov |
Chromatographic techniques offer high sensitivity and selectivity, allowing for the simultaneous determination of multiple ions from a single sample. psu.edupjoes.com
Ion Chromatography (IC): This is the most prominent and powerful method for anion analysis, including nitrate. researchgate.netpjoes.com In IC, a liquid sample is injected into a stream of eluent and passed through a separation column containing an ion-exchange resin. The anions are separated based on their affinity for the resin. A suppressor is used to reduce the background conductivity of the eluent, thereby increasing the sensitivity of detection by a conductivity detector. researchgate.netlcms.cz IC is recognized by regulatory bodies like the U.S. EPA for compliance monitoring in drinking and wastewater. lcms.cz
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector can also be used for the simultaneous determination of nitrate, nitrite, and other anions. scielo.org.za Separation is often achieved on a reverse-phase column. This method is noted for being rapid, sensitive, and selective. scielo.org.za
Table 2: Overview of Chromatographic Methods for Nitrate Analysis
| Method | Separation Principle | Common Detector | Key Research Findings/Advantages |
|---|---|---|---|
| Ion Chromatography (IC) | Anion exchange on a resin column. researchgate.net | Suppressed Conductivity researchgate.net | High sensitivity and selectivity; allows for simultaneous determination of multiple anions (e.g., fluoride, chloride, nitrite, bromide, nitrate, phosphate (B84403), sulfate). researchgate.netlcms.cz It is considered a robust and reliable method for complex environmental matrices. chesci.com |
| High-Performance Liquid Chromatography (HPLC) | Partitioning between a stationary phase (e.g., C18) and a mobile phase. scielo.org.za | UV-Vis scielo.org.za | Offers rapid and simultaneous determination of nitrate and nitrite. scielo.org.za Methods have been developed that achieve baseline resolution of analytes in under 3 minutes. scielo.org.za |
Electrochemical and Voltammetric Approaches
Electrochemical and voltammetric methods offer sensitive, rapid, and often portable solutions for the detection of nitrate ions (NO₃⁻) in aqueous solutions. These techniques are applicable for quantifying nitrate derived from the dissolution of nitrate trihydrate compounds. The core principle involves the electrochemical reduction of the nitrate ion at a modified electrode surface.
A prevalent approach involves the use of copper-modified electrodes, as copper has proven to be an effective catalyst for the electroreduction of nitrate. nih.govrsc.org The process often involves fabricating an electrode and then modifying its surface with copper, sometimes in the form of nanoclusters or nanowires, to increase the electroactive surface area and enhance sensitivity. nih.govacs.orgchemrxiv.org Various voltammetric techniques are employed for analysis, including:
Cyclic Voltammetry (CV): Used to study the redox processes and understand the electrochemical behavior of nitrate at the electrode surface. researchgate.netchemmethod.com
Linear Sweep Voltammetry (LSV): Often used for quantitative analysis, where the peak current is proportional to the nitrate concentration. nih.govrsc.org
Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV): These techniques offer improved sensitivity and lower detection limits compared to LSV and CV by minimizing background currents. researchgate.netmdpi.com
Research has focused on optimizing sensor fabrication and performance. For instance, screen-printed flexible sensors functionalized with electrodeposited copper nanoclusters have demonstrated high sensitivity and a wide linear range for nitrate detection in water. nih.gov These sensors show good selectivity with negligible interference from common ions like chloride, nitrite, and sulfate. nih.govrsc.org The ability to resolve the reduction peaks for nitrate and nitrite allows for their simultaneous determination in a single measurement. rsc.orgresearchgate.net
| Electrode/Method | Technique | Linear Range | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|
| Copper-modified screen-printed electrode | Linear Sweep Voltammetry (LSV) | 0.05 to 5.0 mM | 0.207 nM | nih.gov |
| Macroporous copper-deposited electrode | Not specified | 10 to 200 µM | Not specified | rsc.org |
| GA@PAni-CNT modified electrode | Square Wave Voltammetry (SWV) | 1–10 µM and 15–50 µM | 0.42 µM | mdpi.com |
| Pretreated copper electrode | Differential Pulse Voltammetry (DPV) | Not specified | 0.26 µmol dm⁻³ | researchgate.net |
Enzyme-Based Detection Systems
Enzyme-based biosensors provide a highly selective and sensitive approach for quantifying nitrate. These systems leverage the specific catalytic activity of the enzyme nitrate reductase (NR). researchgate.netresearchgate.net The fundamental mechanism involves the NR-catalyzed reduction of nitrate (NO₃⁻) to nitrite (NO₂⁻). google.commdpi.com This enzymatic reaction is coupled with a transducer that converts the biological event into a measurable signal, which can be electrochemical or optical.
In amperometric biosensors, the electron flow during the enzymatic reaction is measured. To facilitate efficient electron transfer between the enzyme's active site and the electrode surface, redox mediators are often employed. researchgate.net The development of these sensors involves immobilizing nitrate reductase onto various substrates, such as:
Graphite (B72142) or carbon electrodes: Modified with materials like polypyrrole (PPy) and carbon nanotubes (CNTs) to improve signal transduction. researchgate.net
Organic Field-Effect Transistors (OFETs): In an extended-gate OFET biosensor, the gate electrode is functionalized with NR and a mediator. The enzymatic reaction alters the electrical properties of the OFET, providing a highly sensitive detection method. nih.gov
Nanoparticles: Gold or other metal nanoparticles can be used as a stable matrix for enzyme immobilization. researchgate.net
These biosensors offer several advantages, including high specificity for nitrate, the ability to operate in complex matrices, and low detection limits. researchgate.netnih.gov For example, an OFET-based sensor has been shown to detect nitrate concentrations as low as 45 ppb and has been successfully applied to measure nitrate in diluted human saliva. nih.gov The total concentration of nitrate and nitrite can be assessed by first reducing nitrate to nitrite enzymatically, followed by detection of the total nitrite. mdpi.com
| Sensor Configuration | Detection Principle | Limit of Detection (LOD) | Key Feature | Reference |
|---|---|---|---|---|
| Extended-gate Organic Field-Effect Transistor (OFET) with NR | Amperometric | 45 ppb (approx. 0.72 µM) | Successfully tested in diluted human saliva. nih.gov | nih.gov |
| NR immobilized on GNP/PPy modified platinum electrode | Amperometric | Not specified | Covalent immobilization in a self-assembled monolayer. researchgate.net | researchgate.net |
| NR coadsorbed with Azure A dye onto graphite electrode | Amperometric | 4.8 µM | Use of a redox mediator dye to enhance current density. researchgate.net | researchgate.net |
| NR immobilized with hydrophilic laponite clay gel | Amperometric | 0.5 µM | Reduced detection limit compared to standard immobilization. researchgate.net | researchgate.net |
Mass Spectrometry-Based Methods for Trace Analysis
Mass spectrometry (MS) stands out as a powerful analytical tool for the trace analysis of nitrate due to its exceptional sensitivity, selectivity, and ability to perform isotopic analysis. sci-hub.se MS-based methods are widely used to quantify nitrate and its related metabolites in complex environmental, biological, and food samples. researchgate.netnih.gov
Several MS approaches are employed for nitrate analysis:
Gas Chromatography-Mass Spectrometry (GC-MS): This technique requires the conversion of the non-volatile nitrate ion into a volatile derivative before analysis. A common method involves derivatization with 2,3-diaminonaphthalene (B165487) (DAN) to form the stable 2,3-naphthotriazole (NAT) derivative, which can then be analyzed by GC-MS. researchgate.net Using stable isotope-labeled internal standards (e.g., ¹⁵N-labeled nitrate) allows for highly accurate quantification via isotope dilution mass spectrometry. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method is increasingly popular as it can often analyze samples with less rigorous preparation. It offers high selectivity by using multiple stages of mass analysis (tandem MS). LC-MS/MS has been successfully used to measure ¹⁵N-labeled nitrite and nitrate tracers to study their biotransformation in vivo, effectively distinguishing them from high endogenous background levels. sci-hub.se
Ambient Ionization Mass Spectrometry (AI-MS): Techniques like Direct Analysis in Real Time (DART)-MS allow for the rapid, direct detection of compounds with minimal to no sample preparation. nih.govnist.gov DART-MS has been demonstrated for the trace detection of nitrate ester explosives and their by-products. nih.gov
These advanced methods provide extremely low limits of detection, often in the picogram range, making them ideal for trace analysis. For example, a catalyzed derivatization method followed by GC-MS analysis achieved a detection limit of 2.5 pg for nitrate. nih.gov
| Method | Derivatization/Ionization | Analyte Form | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|
| GC-Negative Ion Chemical Ionization MS (GC/NICI/MS) | Pentafluorobenzyl (PFB) derivatives | NO₃⁻ in biological fluids | < 2.5 pg | nih.gov |
| GC-MS (Selected Ion Monitoring) | 2,3-diaminonaphthalene (DAN) | NO₃⁻ in environmental samples | 0.03 pg/ml | researchgate.net |
| LC-MS/MS | 2,3-diaminonaphthalene (DAN) | ¹⁵N-labeled NO₃⁻ tracer | Not specified | sci-hub.se |
| Direct Analysis in Real Time (DART)-MS | Direct ambient ionization | Nitrate ester by-products | Single to sub-nanogram | nih.gov |
Conclusion and Future Research Directions
Synthesis of Novel Metal Nitrate (B79036) Trihydrate Architectures
The synthesis of novel metal nitrate trihydrate architectures remains a fertile ground for research, driven by their utility as precursors for high-purity compounds, catalysts, and nanoscale materials. americanelements.comamericanelements.com Advanced synthetic methodologies are being explored to achieve precise control over the structure and properties of these materials. For instance, solution combustion synthesis (SCS), particularly the glycine-nitrate process (GNP using copper this compound), has proven effective for producing various nanostructured metal oxides with desirable characteristics such as high chemical homogeneity, purity, and narrow size distribution. acs.orgmdpi.com
Further advancements include room-temperature synthesis methods, exemplified by the production of CuO-doped ZnO nanoparticles from zinc nitrate hexahydrate and copper this compound, highlighting the potential for energy-efficient and scalable processes. google.com Metal nitrates, including copper(II) this compound, are also integral in the synthesis of metal-organic frameworks (MOFs), offering avenues for creating porous materials with tailored properties. rsc.orgnih.gov The formation of eutectic mixtures involving metal nitrates and ammonium (B1175870) nitrate presents a cost-effective pathway for synthesizing metal oxides, enabling crystal growth studies in the absence of carbon sources. mdpi.com Additionally, impregnation and drying methods, utilizing inorganic metal salts like nitrates, continue to be a frequently employed and simple approach for preparing supported catalysts. acs.org Future research will likely focus on developing green synthesis routes, exploring new templating agents, and investigating the formation of complex co-crystals and hierarchical structures.
Advanced Mechanistic Insights into Thermal Decomposition and Reaction Pathways
A deeper understanding of the thermal decomposition and reaction pathways of metal nitrate trihydrates is crucial for optimizing their processing and predicting their behavior under various conditions. Studies have shown that the thermal decomposition of d-metal nitrate hydrates typically proceeds in multiple stages, involving partial dehydration, followed by the formation of oxo-nitrates and hydroxide (B78521) nitrates, and ultimately leading to metal oxide formation. researchgate.netakjournals.com This dehydration process can be accompanied by the simultaneous partial decomposition of nitrate groups. researchgate.netakjournals.com The complexity of these mechanisms is influenced by the surrounding gas atmosphere (oxidizing, neutral, or reducing conditions). researchgate.net
The acidity of the metal ion and its ability to engage in orbital overlap significantly impact the decomposition temperature. osti.gov Furthermore, competing reaction mechanisms, such as hydrolysis, can occur, particularly for anhydrous metal nitrate complexes at elevated temperatures. osti.gov For example, copper(II) this compound melts without decomposition at 114.5 °C, but attempts to fully dehydrate it often result in decomposition to copper(II) oxide. sciencemadness.org Interestingly, certain polymers like poly(vinylidene difluoride) (PVDF) can catalyze the decomposition of metal(II) nitrate hydrates to their respective metal(II) oxides, reducing the decomposition temperature by as much as 170 °C. nih.gov Research into gallium nitrate hexahydrate's thermal decomposition has revealed a complex condensation process, forming a tetramer that subsequently loses N₂O₅ and transforms into gallium oxide. researchgate.net Future work will likely involve advanced in situ characterization techniques and computational modeling to elucidate the precise atomic-level mechanisms and kinetics of these decomposition pathways.
Exploration of New Functional Applications in Materials Science
The unique properties of metal nitrate trihydrates and their derived materials open doors for diverse functional applications in materials science. They are recognized as a class of phase change materials (PCMs) for heat storage, offering advantages such as low cost, non-toxicity, and large latent heats of fusion. epo.org Addressing the challenge of sub-cooling in PCMs through self-nucleation strategies remains a key area for development. epo.org
Beyond heat storage, metal nitrates serve as excellent precursors for the production of ultra-high purity compounds, catalysts, and various nanoscale materials. americanelements.comamericanelements.com Their role in solution-processed metal-oxide thin films for electronic and energy applications is significant, offering scalable and inexpensive deposition methods. rsc.org Specific examples of applications include:
Phosphors and Magnetic Materials: Terbium(III) nitrate hexahydrate finds use in phosphors for fluorescent lighting and color television tubes, solid-state lasers, and the development of magnetic and phosphorescent materials. samaterials.com
Catalysis and Organic Synthesis: Copper nitrate acts as a strong oxidizer and is employed as a catalyst in various chemical reactions, including the Menke nitration for aromatic compounds. It is also used in wood preservation, dyes, and pigments. atamanchemicals.com
Energy Applications: Iron nitrate hexahydrate nanoparticles are being investigated as catalysts for the electrochemical reduction of nitrate to ammonia (B1221849), offering a more environmentally friendly alternative to traditional methods like the Haber-Bosch process. lu.se
Future research will explore their integration into advanced composites, smart materials, and their potential in emerging fields such as quantum computing and advanced sensing.
Methodological Advancements in Characterization and Computational Modeling
Advancements in characterization techniques and computational modeling are pivotal for unraveling the complex behaviors of metal nitrate trihydrates and their transformation products. A wide array of experimental methods is employed:
Morphological and Structural Analysis: Scanning Electron Microscopy (SEM), Energy-Dispersive X-ray Spectroscopy (EDS), X-ray Diffraction (XRD), and Scanning Transmission Electron Microscopy (STEM) are used to investigate morphology and structure. rsc.org
Surface and Porosity Analysis: N₂ adsorption/desorption measurements and mercury porosimetry are utilized for surface properties and porosity. rsc.org
Thermal Analysis: Techniques such as Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA) coupled with quadrupole mass spectrometry (QMS) are crucial for studying thermal stability and decomposition pathways. rsc.orgresearchgate.netakjournals.comakjournals.com
Spectroscopy: Infrared (IR), Raman, and UV-Vis spectroscopy provide insights into molecular vibrations and electronic transitions, aiding in the characterization of complex structures. mdpi.com
Elemental Analysis: X-ray Fluorescence (XRF) and High-Performance Liquid Chromatography (HPLC) are used for elemental composition and product analysis. rsc.orgakjournals.com
Table 1: Common Characterization Techniques for Metal Nitrate Trihydrates
| Technique | Purpose |
| Scanning Electron Microscopy (SEM) | Morphology and structure investigation |
| Energy-Dispersive X-ray Spectroscopy (EDS) | Elemental composition analysis |
| X-ray Diffraction (XRD) | Crystal structure identification, phase analysis |
| Scanning Transmission Electron Microscopy (STEM) | High-resolution imaging of internal structure |
| N₂ Adsorption/Desorption | Surface area and pore size distribution |
| Mercury Porosimetry | Pore volume and pore size distribution |
| Thermogravimetric Analysis (TGA) | Mass loss during thermal decomposition |
| Differential Thermal Analysis (DTA) | Heat flow associated with thermal events |
| Differential Scanning Calorimetry (DSC) | Heat capacity and phase transitions |
| Evolved Gas Analysis (EGA) with QMS | Identification of gaseous decomposition products |
| Infrared (IR) Spectroscopy | Molecular vibrations, functional group identification |
| Raman Spectroscopy | Molecular vibrations, structural information |
| UV-Vis Spectroscopy | Electronic transitions, coordination environment |
| X-ray Fluorescence (XRF) | Elemental composition analysis |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of liquid reaction products |
Computational modeling plays an increasingly vital role, complementing experimental findings and providing predictive capabilities. Density Functional Theory (DFT) studies are used to understand molecular interactions and structures. researchgate.net Molecular dynamics (MD) simulations, combined with free energy profiles, offer insights into aqueous metal-nitrate interactions, distinguishing between different ion-pairing states. researchgate.net Molecular mechanics methods are employed to evaluate the stability and interpret experimental data of thermal decomposition products. researchgate.net Numerical simulations are also used to understand complex processes like microwave heating of metal nitrate aqueous solutions. jst.go.jp Future research will focus on integrating these computational approaches with advanced experimental techniques to develop comprehensive models that can predict the behavior of metal nitrate trihydrates under various conditions, facilitating the design of new materials and processes.
Q & A
Q. What are the standard synthesis and purification methods for copper(II) nitrate trihydrate in laboratory settings?
Methodological Answer: Copper(II) this compound is synthesized by dissolving metallic copper or copper(II) oxide in concentrated nitric acid. The reaction is exothermic and requires controlled temperature (40–60°C) to avoid excessive nitrogen oxide emissions. After dissolution, the solution is filtered and evaporated under reduced pressure to induce crystallization. The trihydrate form crystallizes at room temperature. Purification involves recrystallization from aqueous nitric acid (1–2% v/v) to remove impurities like residual nitrates or metal ions. Analytical-grade purity (>99%) can be confirmed via inductively coupled plasma mass spectrometry (ICP-MS) or atomic absorption spectroscopy (AAS) .
Q. How is the molar mass of copper(II) this compound calculated, and why is this critical for stoichiometric accuracy?
Methodological Answer: The molar mass is calculated as:
- Cu: 63.55 g/mol
- 2 × NO₃⁻: 2 × 62.01 g/mol = 124.02 g/mol
- 3 × H₂O: 3 × 18.02 g/mol = 54.06 g/mol
Total : 63.55 + 124.02 + 54.06 = 241.63 g/mol .
Accurate molar mass determination ensures precise stoichiometric ratios in reactions, such as catalyst preparation or precursor solutions for metal-organic frameworks (MOFs). Errors in calculation can lead to incorrect reagent proportions, affecting crystallinity or catalytic activity .
Q. What safety protocols are essential when handling copper(II) this compound in experimental workflows?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and eye protection to avoid skin/eye irritation.
- Ventilation : Use fume hoods to prevent inhalation of nitrogen oxides during thermal decomposition.
- Storage : Keep in airtight containers in cool (<25°C), dry conditions away from combustibles (e.g., paper, organic solvents) to prevent fire hazards.
- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal. Toxicity data (rat LD₅₀: 940 mg/kg) highlight risks of oral exposure .
Advanced Research Questions
Q. How can copper(II) this compound be optimized as a precursor for high-entropy oxide (HEO) catalysts?
Methodological Answer: HEO synthesis involves co-precipitation or sol-gel methods with equimolar ratios of multiple metal nitrates (e.g., Cu, Co, Ni). Copper(II) this compound’s solubility in polar solvents (e.g., water, ethanol) ensures homogeneous mixing. Post-calcination at 400–600°C under controlled atmospheres removes nitrate ligands, forming mixed-metal oxides. Catalytic performance (e.g., toluene oxidation) is evaluated using gas chromatography (GC) and temperature-programmed desorption (TPD). Key parameters include calcination temperature, metal ratios, and surface area (BET analysis) .
Q. What analytical techniques resolve contradictions in thermal decomposition data for copper(II) this compound?
Methodological Answer: Discrepancies in reported decomposition pathways (e.g., intermediate hydrates or oxide phases) arise from varying heating rates or atmospheric conditions (N₂ vs. air). Use thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) to identify phase transitions. Complement with in-situ X-ray diffraction (XRD) to track crystalline intermediates. For example, decomposition at 150–200°C releases water, forming anhydrous Cu(NO₃)₂, which further decomposes to CuO and NOₓ gases above 250°C .
Q. How do synthesis parameters influence conflicting reports on catalytic efficiency in VOC oxidation?
Methodological Answer: Variations in catalytic activity (e.g., for toluene or CO oxidation) stem from differences in:
- Precursor Purity : Trace impurities (e.g., Fe³⁺) alter active sites.
- Calcination Duration : Prolonged heating may sinter nanoparticles, reducing surface area.
- Support Material : Al₂O₃ vs. CeO₂ supports affect redox properties.
Mitigate contradictions by standardizing synthesis protocols and characterizing catalysts using X-ray photoelectron spectroscopy (XPS) for surface composition and transmission electron microscopy (TEM) for particle size distribution .
Q. What methodologies assess the environmental impact of copper(II) this compound in aquatic toxicology studies?
Methodological Answer:
- Exposure Experiments : Prepare aqueous solutions at environmentally relevant concentrations (e.g., 50 μg/L Cu) and expose model organisms (e.g., Bufo gargarizans tadpoles). Monitor bioaccumulation via ICP-MS and physiological effects (e.g., liver enzyme activity).
- Metabolomic Analysis : Use LC-MS to identify disrupted metabolic pathways (e.g., bile acid synthesis).
- Ecotoxicity Models : Apply quantitative structure-activity relationship (QSAR) models to predict chronic toxicity in diverse ecosystems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
